4-(3-Phenylpropyl)pyridine

Catalog No.
S601544
CAS No.
2057-49-0
M.F
C14H15N
M. Wt
197.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Phenylpropyl)pyridine

CAS Number

2057-49-0

Product Name

4-(3-Phenylpropyl)pyridine

IUPAC Name

4-(3-phenylpropyl)pyridine

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

InChI

InChI=1S/C14H15N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,9-12H,4,7-8H2

InChI Key

AQIIVEISJBBUCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC2=CC=NC=C2

Synonyms

(4-(3-phenylpropyl)pyridine), 4-(3-phenylpropyl)pyridine

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC=NC=C2

Solvent for Transition Metal Complexes:

PPP serves as a suitable solvent for water-insoluble transition metal complexes of porphyrins and phthalocyanines []. These complexes are important in various fields, including catalysis, photochemistry, and sensors []. PPP's ability to dissolve these complexes enables researchers to study their properties and potential applications effectively.

Electrochemical Studies:

PPP has been utilized in the development of novel electrochemical systems. For instance, researchers have created microdroplets of PPP immobilized on graphite and mesoporous ceramic electrodes for studying electrochemical processes []. Additionally, PPP has been employed to investigate the electrochemically driven transfer of mono-, di-, and tri-carboxylate anions at the interface between PPP and aqueous electrolytes []. These studies contribute to the advancement of knowledge in electrochemistry and the development of new electrochemical devices and processes.

Molecular Structure Analysis

The key feature of 4-(3-Phenylpropyl)pyridine's structure is the combination of a six-membered pyridine ring and a three-carbon chain (propyl group) substituted with a phenyl (benzene) ring at the end furthest from the pyridine ring. This structure can be represented by the following chemical formula:

C6H5-CH2-CH2-CH2-N=C5H4

The presence of the aromatic rings (pyridine and phenyl) suggests potential for interesting electronic properties and interactions with other molecules. The propyl chain provides some flexibility to the molecule.


Chemical Reactions Analysis

  • N-oxidation: The nitrogen atom in the pyridine ring can undergo oxidation to form the N-oxide derivative, 4-(3-Phenylpropyl)pyridine N-oxide [].
  • Alkylation: The propyl chain could undergo further alkylation reactions depending on the reaction conditions.
  • Substitution reactions: The aromatic rings might be susceptible to electrophilic aromatic substitution reactions under specific conditions, allowing for the introduction of new functional groups.

Physical Description

Liquid

XLogP3

3.5

Boiling Point

322.0 °C

UNII

YW9Q68EK6B

GHS Hazard Statements

Aggregated GHS information provided by 1471 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (89.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2057-49-0

Wikipedia

4-(3-phenylpropyl)pyridine

General Manufacturing Information

Fabricated metal product manufacturing
Plastic material and resin manufacturing
Pyridine, 4-(3-phenylpropyl)-: ACTIVE

Dates

Modify: 2023-08-15

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